molecular formula C24H25F2N5OS B2966708 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-11-0

5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2966708
CAS No.: 886914-11-0
M. Wt: 469.55
InChI Key: WTDOLCRDMQZGLW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperazinyl group, a 3,4-difluorophenyl moiety, and a 2-ethyl side chain. Its molecular formula is C₂₄H₂₅F₂N₅OS (molecular weight: 469.6 g/mol, CAS: 886914-11-0) . The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the benzylpiperazine moiety may influence receptor-binding profiles. The 2-ethyl substituent contributes to steric bulk compared to smaller alkyl groups in analogs.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5OS/c1-2-20-27-24-31(28-20)23(32)22(33-24)21(17-8-9-18(25)19(26)14-17)30-12-10-29(11-13-30)15-16-6-4-3-5-7-16/h3-9,14,21,32H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDOLCRDMQZGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that belongs to the thiazole and triazole class of compounds. These types of compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Formula

The chemical formula for this compound is C21H24F2N6OSC_{21}H_{24}F_2N_6OS.

Structural Characteristics

The compound features:

  • A thiazole ring fused with a triazole ring.
  • A benzylpiperazine moiety which is known for its psychoactive properties.
  • Two fluorine atoms on the phenyl group enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole and triazole derivatives as anticancer agents. For instance:

  • Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Antimicrobial Properties

The biological evaluation of thiazolo[3,2-b][1,2,4]triazoles has indicated promising antimicrobial activities:

  • Several studies report that these compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Neuropharmacological Effects

Given the presence of the piperazine moiety:

  • The compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Research indicates that modifications in the piperazine structure can lead to enhanced interaction with serotonin receptors .

Case Study 1: Anticancer Activity

In a study evaluating a series of triazole derivatives:

  • Compound variants were tested against colon carcinoma HCT-116 cell lines, revealing an IC50 value of 6.2 μM for one derivative. This suggests that structural modifications can significantly influence anticancer potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives:

  • A derivative similar to the target compound showed effective inhibition against pathogenic bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50/MIC Value
Compound AAnticancerMCF-743.4 µM
Compound BAntimicrobialE. coli16 µg/mL
Compound CNeuropharmacologicalRat cortical neuronsEC50 = 30 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperazinyl, 3,4-difluorophenyl, 2-ethyl 469.6 High lipophilicity (fluorine atoms), moderate steric bulk (ethyl group).
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl-piperazinyl, 4-ethoxy-3-methoxyphenyl, 2-methyl 525.0 Electron-withdrawing (Cl) and electron-donating (methoxy/ethoxy) groups; lower lipophilicity.
5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperazinyl, p-tolyl (methylphenyl), 2-methyl 447.5 Enhanced hydrophobicity (p-tolyl) but reduced electronic effects compared to fluorine.
(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one Methoxy-phenylmethoxyphenyl, 4-methylphenyl 485.5 Ketone group (6-one) reduces hydrogen-bonding potential; extended conjugation.

Key Observations :

Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the p-tolyl (logP ~3.0) and 4-ethoxy-3-methoxyphenyl (logP ~2.8) groups . Fluorine’s electronegativity may also enhance metabolic stability by resisting oxidative degradation.

Receptor-Binding Implications :

  • Benzylpiperazine is a common pharmacophore in serotonin/dopamine receptor ligands. Substitution with 3-chlorophenyl () or 3,4-difluorophenyl (target compound) alters electron density, which may modulate affinity for neurotransmitter transporters .
  • The thiazolo-triazolone core in lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the 6-ol derivatives .

Synthetic Challenges :

  • The target compound’s 3,4-difluorophenyl group requires precise fluorination steps, whereas analogs with methoxy/chloro substituents () are synthesized via simpler aromatic substitution .

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